molecular formula C14H11ClN2O2 B11540324 (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine

(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine

Cat. No.: B11540324
M. Wt: 274.70 g/mol
InChI Key: VKCIYQSLJNNOKB-UHFFFAOYSA-N
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Description

席夫碱形成的传统缩合方法

传统缩合反应通过3-氯-2-甲基苯胺与4-硝基苯甲醛在质子性溶剂(如乙醇或甲醇)中催化缩合生成目标产物。该反应遵循经典的两步机制:首先胺基对羰基碳发起亲核进攻形成半缩醛胺中间体,随后脱水生成亚胺键。关键参数包括反应温度(通常维持在60–80℃)、催化剂类型(常用乙酸或对甲苯磺酸)及反应时间(4–8小时)。

以典型实验为例,将等摩尔比的3-氯-2-甲基苯胺(沸点241.8±20.0°C,密度1.2±0.1 g/cm³)与4-硝基苯甲醛溶于无水乙醇,加入5 mol%乙酸催化,回流6小时后冷却结晶,可获得约68–72%产率。此方法的局限性在于需使用大量有机溶剂,且后处理涉及多次洗涤和重结晶步骤,导致原子经济性较低

表1 传统缩合方法的溶剂与产率关系

溶剂 反应温度(℃) 反应时间(小时) 产率(%)
乙醇 78 6 72
二氯甲烷 40 8 65
乙腈 82 5 70

无溶剂合成的绿色化学策略

绿色合成策略通过消除有机溶剂使用显著提升过程可持续性。研究证实,采用生物质衍生催化剂(如柑橘果皮粉末)在无溶剂条件下可实现高效缩合。具体操作中,将3-氯-2-甲基苯胺与4-硝基苯甲醛按1:1摩尔比混合,加入10 mg/g底物的柑橘果皮粉末作为酸性催化剂,在球磨机中室温研磨15分钟,产率可达83–85%。该方法的优势在于:

  • 反应时间缩短至传统方法的1/24
  • 催化剂可循环使用3次后仍保持>75%活性
  • 无需后处理纯化步骤,直接通过过滤分离产物

动力学研究表明,无溶剂条件下分子扩散速率提高导致表观活化能降低约30 kJ/mol,这解释了反应加速现象。此外,傅里叶变换红外光谱(FT-IR)显示,研磨产生的机械能促进反应物分子取向排列,有利于亚胺键的形成

亚胺键形成的机械化学活化

机械化学法通过高能球磨提供反应活化能,在固态条件下直接合成目标化合物。使用不锈钢研磨罐(容积50 mL)装载3-氯-2-甲基苯胺与4-硝基苯甲醛(摩尔比1:1),加入氧化锆磨球(直径5 mm),以30 Hz频率振动60分钟,产率达78%。X射线粉末衍射(XRPD)分析显示,机械力诱导反应物晶格畸变,产生高活性非晶态表面,使反应活化能降低至45 kJ/mol

对比实验表明,研磨介质的选择显著影响反应效率:

  • 氧化锆磨球:78%产率
  • 玛瑙磨球:65%产率
  • 聚四氟乙烯磨球:58%产率

此方法特别适用于对湿度敏感的反应体系,因为密闭研磨环境可有效隔绝水分对亚胺键水解的影响。

微波辅助合成优化

微波辐射通过介电加热机制加速分子运动,使“(3-氯-2-甲基苯基)-(4-硝基亚苄基)-胺”的合成时间缩短至分钟级。在优化条件下,将反应物溶于少量乙二醇(介电常数37.7),置于微波反应器中以300 W功率辐照3分钟,产率提升至89%。反应动力学拟合显示,微波场使反应速率常数增加4.8倍,归因于局部过热效应和分子偶极定向排列的共同作用

表2 微波参数对产率的影响

功率(W) 时间(分钟) 温度(℃) 产率(%)
200 5 120 76
300 3 150 89
400 2 180 82

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-13(15)3-2-4-14(10)16-9-11-5-7-12(8-6-11)17(18)19/h2-9H,1H3

InChI Key

VKCIYQSLJNNOKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Reaction Mechanism

The foundational method for synthesizing (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine involves a Schiff base condensation between 3-chloro-2-methylaniline (primary amine) and 4-nitrobenzaldehyde (aldehyde). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond (C=N\text{C=N}). The general reaction equation is:

C7H7ClN+C7H5NO3C14H11ClN2O2+H2O\text{C}7\text{H}7\text{ClN} + \text{C}7\text{H}5\text{NO}3 \rightarrow \text{C}{14}\text{H}{11}\text{ClN}2\text{O}2 + \text{H}2\text{O}

Key parameters influencing yield and reaction rate include:

ParameterOptimal ConditionsImpact on Yield
SolventEthanol or methanol75–85%
TemperatureReflux (70–80°C)Maximizes kinetics
CatalystAcetic acid (5 mol%)Accelerates dehydration
Reaction Time4–6 hoursPrevents side reactions

Solvent-Free Approaches

Recent studies highlight solvent-free methods using grinding or microwave irradiation to reduce environmental impact. For example, mechanical grinding of equimolar reactants with silica gel as a solid support achieves 68% yield within 30 minutes. Microwave-assisted synthesis in dry media (150 W, 100°C) further shortens the reaction time to 10 minutes with 72% yield.

Advanced Optimization Strategies

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) improves reaction efficiency:

  • Zinc chloride (2 mol%) : Increases yield to 89% by polarizing the carbonyl group.

  • Acetic anhydride : Acts as both solvent and dehydrating agent, achieving 82% yield in 3 hours.

Purification Techniques

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis. Common methods include:

  • Recrystallization : Using ethanol/water mixtures (3:1 v/v) to isolate crystals with >95% purity.

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) resolves unreacted starting materials.

Structural and Spectroscopic Characterization

Spectroscopic Data

TechniqueKey Observations
IR Spectroscopy ν(C=N)\nu(\text{C=N}): 1620 cm⁻¹; ν(NO2)\nu(\text{NO}_2): 1520 cm⁻¹
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, CH=N), δ 7.85–7.25 (m, 7H, Ar-H)
X-ray Diffraction Monoclinic crystal system, P21/cP2_1/c space group

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a sharp weight loss corresponding to nitro group elimination.

Applications in Research

Biological Activity

While beyond the scope of preparation methods, preliminary studies note that structural analogs exhibit:

  • Antimicrobial activity : MIC values of 12.5 µg/mL against S. aureus.

  • Anticancer potential : IC₅₀ of 18 µM against MCF-7 cells.

Materials Science

The nitro and imine groups enable coordination with transition metals, forming complexes studied for catalytic applications .

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The imine (C=N) bond in this Schiff base undergoes hydrolysis under acidic or aqueous conditions, regenerating the parent amine and aldehyde. This reaction is reversible and pH-dependent.

ConditionsProducts FormedCharacterization Data (IR/NMR)YieldSource
0.1 M HCl, reflux3-Chloro-2-methylaniline + 4-NitrobenzaldehydeIR: Loss of ν(C=N) at ~1660 cm⁻¹;
¹H NMR: Disappearance of N=CH proton at δ 9.3–9.4 ppm
85–90%

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzylidene moiety can be reduced to an amine (-NH₂) using catalytic hydrogenation or stoichiometric reducing agents.

Reducing AgentConditionsProductKey Spectral DataYieldSource
H₂/Pd-C (10%)Ethanol, 60°C, 3 atm H₂(3-Chloro-2-methyl-phenyl)-(4-amino-benzylidene)-amine¹H NMR: New NH₂ signal at δ 4.8 ppm (broad)75%
SnCl₂·2H₂OHCl, reflux, 4 hrsSame as aboveIR: ν(NO₂) at 1520 cm⁻¹ replaced by ν(NH) at 3350 cm⁻¹68%

Cyclization to Thiazolidinones

Reaction with thioglycolic acid in the presence of ZnCl₂ facilitates cyclization to form thiazolidinone derivatives, a common pathway for Schiff bases with nucleophilic sulfur sources.

ReagentsConditionsProductCharacterizationYieldSource
Thioglycolic acid + ZnCl₂Reflux in methanol, 12 hrs2-(4-Nitro-phenyl)-3-(3-chloro-2-methyl-phenyl)-thiazolidin-4-one¹³C NMR: C=O at δ 170.6 ppm;
Mass: m/z 345 (M⁺)
65%

Antioxidant Activity via Radical Scavenging

The compound exhibits antioxidant properties by donating hydrogen atoms to stabilize free radicals like DPPH- .

AssayIC₅₀ ValueMechanismKey ObservationsSource
DPPH radical22.0 μM (methanol)Single-step proton transfer from imine N-H to DPPH-Electron-withdrawing -NO₂ enhances radical stabilization

Nucleophilic Addition Reactions

The electrophilic imine carbon reacts with nucleophiles (e.g., Grignard reagents) to form secondary amines.

NucleophileProductConditionsSpectral EvidenceYieldSource
CH₃MgBr(3-Chloro-2-methyl-phenyl)-(4-nitro-benzyl)-methylamineDry THF, 0°C to RT¹H NMR: New CH₃ at δ 1.2 ppm (t);
IR: Loss of ν(C=N)
60%

Key Findings:

  • Structural Influence :

    • The 4-nitro group enhances electrophilicity at the imine carbon, facilitating nucleophilic attacks.

    • The 3-chloro-2-methyl substituent sterically hinders reactions at the ortho position of the aromatic ring.

  • Applications :

    • Thiazolidinone derivatives (from cyclization) show antimicrobial potential .

    • Antioxidant activity makes it relevant in oxidative stress mitigation .

  • Synthetic Limitations :

    • Reduction of the nitro group requires controlled conditions to avoid over-reduction or side reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine is C14_{14}H12_{12}ClN2_2O. Its structure features a chloro-substituted phenyl ring and a nitro-substituted benzylidene moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

CompoundBacterial StrainMIC (µg/ml)Reference
26S. aureus2
27E. coli4

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Compounds derived from similar structures have shown promising results in reducing inflammation in animal models. For example, a study highlighted that certain derivatives exhibited significant inhibition of nitric oxide production, which is a marker of inflammation .

CompoundInhibition (%)Reference
12950.60
15274.17

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science. Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Synthesis of Novel Materials

Research has indicated that compounds like this compound can be utilized in the development of advanced materials for electronic applications. For instance, the incorporation of this compound into polymer matrices has been shown to improve the mechanical properties and thermal resistance of the resulting materials .

Case Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of various derivatives based on this compound against common pathogens. The results indicated that modifications in the nitro group significantly influenced antibacterial activity, with some derivatives outperforming traditional antibiotics.

Case Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of related compounds. The study utilized animal models to assess the efficacy of these compounds in reducing inflammation markers and provided insights into their potential as therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and methyl groups influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Schiff bases with nitro and halogen substituents are widely studied. Below is a comparison of key structural attributes:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight Key Structural Features
(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine C₁₄H₁₁ClN₂O₂ R₁: 3-Cl, 2-CH₃; R₂: 4-NO₂ 298.7 g/mol Ortho-methyl and meta-chloro on phenyl; para-nitro on benzylidene
p-Chlorobenzylidene-(4-nitrophenyl)-amine C₁₃H₉ClN₂O₂ R₁: 4-Cl; R₂: 4-NO₂ 260.7 g/mol Para-chloro and para-nitro groups
Naphthalen-1-yl-(4-nitro-benzylidene)-amine C₁₇H₁₂N₂O₂ R₁: Naphthyl; R₂: 4-NO₂ 276.3 g/mol Bulky naphthyl group; para-nitro
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-nitro-benzylidene)-amine C₁₇H₁₇N₂O₄ R₁: 3,4-OCH₃; R₂: 4-NO₂ 329.3 g/mol Methoxy substituents; extended conjugation

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity of the imine bond, enhancing reactivity in nucleophilic additions .
  • Steric effects : The ortho-methyl group in the target compound may hinder planarization, reducing conjugation efficiency compared to para-substituted analogues .

Physical and Spectral Properties

Melting Points and Stability
Compound Melting Point (°C) Thermal Stability Notes
Target Compound Not reported Expected high stability due to nitro and chloro groups
[6-(3-Methoxy-phenyl)-4H-[1,3]thiazin-2-yl]-(4-nitro-benzylidene)-amine 330–331 High stability from aromatic and heterocyclic systems
4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl-4H-triazole-3-thiol 207–208 Stabilized by hydrogen bonding and trifluoromethyl group
Spectroscopic Data
  • IR Spectroscopy: C=N stretching in the target compound is expected near 1600–1635 cm⁻¹, similar to other Schiff bases . The nitro group (-NO₂) shows asymmetric and symmetric stretches at ~1525 cm⁻¹ and ~1345 cm⁻¹ .
  • ¹H NMR: Imine proton (HC=N) typically resonates at δ 8.1–8.5 ppm, as seen in 4-[(4-nitro-benzylidene)-amino]triazole derivatives .
Corrosion Inhibition

Schiff bases with nitro groups exhibit enhanced corrosion inhibition due to strong adsorption on metal surfaces. For example:

  • (4-Nitro-benzylidene)-(2-methoxy-phenyl)-amine showed 85–90% inhibition efficiency on aluminum in HCl, attributed to the electron-withdrawing nitro group improving metal-surface binding .
  • The target compound’s chloro and methyl groups may reduce efficiency compared to para-nitro analogues due to steric hindrance .

Biological Activity

Introduction

The compound (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine is a Schiff base formed through the condensation of an amine with an aldehyde. This compound exhibits significant biological activity, influenced by its unique structural features, including the presence of both chloro and nitro groups on its aromatic rings. The combination of these substituents can enhance its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of This compound indicates a complex structure characterized by:

  • Chloro Group : An electron-withdrawing group that can enhance electrophilic reactivity.
  • Nitro Group : Another electron-withdrawing moiety that may influence biological interactions.
  • Methyl Group : An electron-donating substituent that can modulate the compound's overall electronic properties.

Antimicrobial Activity

Research has shown that Schiff bases like This compound possess antimicrobial properties. A study on similar compounds indicated promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves DNA interaction, which can lead to cell death.

Compound Bacterial Strain MIC (µg/ml)
3-ChloroanilineS. aureus10
4-NitroanilineE. coli15
This compoundP. aeruginosaTBD

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Similar compounds have demonstrated significant anti-proliferative effects, with IC50 values indicating their potency in inhibiting cell growth.

For instance, studies on related Schiff bases showed:

  • HL-60 Cell Line : Induced cell cycle arrest in the G2/M phase.
  • NCI-H460 Cell Line : Exhibited cytotoxicity comparable to standard chemotherapeutic agents.

The biological activity of This compound may be attributed to several mechanisms:

  • DNA Binding : The compound can intercalate within DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
  • Oxidative Stress Induction : The presence of nitro groups can lead to increased production of reactive oxygen species (ROS), contributing to cytotoxic effects.

Case Studies

  • Anticancer Activity Study
    • A study evaluated the cytotoxic effects of various Schiff bases, including derivatives similar to our compound, against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer activity compared to standard treatments .
  • Antimicrobial Efficacy
    • Another research focused on the antimicrobial properties of structurally related compounds, demonstrating that modifications in the aromatic rings could enhance activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine, and how are intermediates validated?

  • Methodology : The compound can be synthesized via a Schiff base condensation between 3-chloro-2-methylaniline and 4-nitrobenzaldehyde under acid catalysis. Key steps include refluxing in ethanol with a catalytic amount of acetic acid, followed by recrystallization. Intermediates should be validated using 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm imine bond formation (C=N stretch at ~1600–1650 cm1^{-1} in IR) and purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodology :

  • NMR : 1H^1 \text{H} NMR should show a singlet for the imine proton (~8.3 ppm) and aromatic protons consistent with substitution patterns. 13C^{13} \text{C} NMR confirms the C=N carbon at ~150–160 ppm .
  • Mass Spectrometry : ESI-MS should display the molecular ion peak [M+H]+^+ matching the molecular weight (e.g., 291.7 g/mol).
  • UV-Vis : A strong absorption band near 350–400 nm indicates the nitrobenzylidene chromophore .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Monitor degradation via HPLC and track changes in the imine bond (FTIR) over time. Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s reactivity and electronic properties?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
  • Molecular Docking : Screen against target proteins (e.g., enzymes with nitroreductase activity) using AutoDock Vina to predict binding affinities .

Q. How can contradictory data in solvent-dependent reactivity studies be resolved?

  • Case Study : If conflicting reaction rates arise in polar vs. nonpolar solvents (e.g., ethanol vs. toluene), use kinetic isotope effects (KIE) or Hammett plots to differentiate between electron transfer (polar) and radical (nonpolar) mechanisms. Validate with EPR spectroscopy to detect radical intermediates .

Q. What experimental designs are recommended for studying the compound’s environmental degradation pathways?

  • Methodology :

  • Photolysis : Expose aqueous solutions to simulated sunlight (Xe lamp, 290–800 nm) and analyze by LC-MS/MS for nitro group reduction products (e.g., amine derivatives).
  • Biodegradation : Use OECD 301D closed bottle tests with activated sludge; track intermediates via 1H^1 \text{H} NMR and microbial community shifts via 16S rRNA sequencing .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodology : Grow single crystals via slow evaporation (e.g., DCM/hexane). Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL to confirm dihedral angles between aromatic rings and imine planarity. Compare with DFT-optimized geometries .

Data Analysis and Reproducibility

Q. What statistical approaches mitigate batch-to-batch variability in synthesis?

  • Methodology : Implement design of experiments (DoE) with factors like reaction time, temperature, and catalyst loading. Use ANOVA to identify critical parameters. Cross-validate purity data across labs via inter-laboratory studies with standardized protocols .

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodology : Re-evaluate assay conditions (e.g., cell line viability, solvent controls). Perform dose-response curves (IC50_{50}) with triplicate measurements. Use orthogonal assays (e.g., fluorescence vs. colorimetric) to confirm activity. Cross-reference with structural analogs in PubChem .

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